3-chloro-4-phenyl-4H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-11-10-6-12(8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKFKUQZIHWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90002-02-1 | |
| Record name | 3-chloro-4-phenyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of 1,2,4 Triazoles in Contemporary Organic Synthesis and Chemical Research
The 1,2,4-triazole (B32235), a five-membered ring with three nitrogen atoms and two carbon atoms, is a privileged structural motif in a multitude of applications. bohrium.comfrontiersin.org First synthesized in 1878, over 200,000 derivatives of 1,2,4-triazole have since been reported. bohrium.com This widespread interest stems from their versatile chemical properties and their presence in numerous compounds with significant biological and pharmaceutical activities. bohrium.comfrontiersin.org
In the field of medicinal chemistry, 1,2,4-triazole derivatives are integral components of various drugs, exhibiting a broad spectrum of activities including antifungal, antibacterial, anticancer, and antiviral properties. nih.govnih.gov The triazole ring can act as a stable isostere for amide, ester, and carboxylic acid groups, and its ability to form hydrogen bonds contributes to its high affinity for biological receptors. nih.gov
From a synthetic standpoint, the 1,2,4-triazole ring is a robust and relatively stable heterocycle. nih.gov A variety of synthetic methods have been developed for its construction, including the Pellizzari reaction, the Einhorn-Brunner reaction, and cyclization of semicarbazone derivatives. bohrium.com The adaptability of these synthetic routes allows for the introduction of diverse substituents, leading to a vast library of functionalized 1,2,4-triazoles for various research applications. bohrium.com
An Overview of Halogenated Phenyl Substituted 1,2,4 Triazole Derivatives
The introduction of halogen atoms and phenyl groups onto the 1,2,4-triazole (B32235) core gives rise to a class of compounds with distinct properties. Halogenation, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The position and nature of the halogen substituent on the phenyl ring can lead to a range of electronic and steric effects, further modulating the compound's chemical reactivity and biological profile.
Research has shown that halogenated phenyl-substituted 1,2,4-triazoles are of considerable interest. For instance, studies have explored the synthesis of various derivatives bearing chloro, bromo, and fluoro substituents on the phenyl ring. These compounds have been investigated for their potential as antimicrobial and antifungal agents. nih.gov The presence of a halogen can enhance the efficacy of these compounds, as seen in derivatives where a 2,4-difluorophenyl group contributed to potent antimicrobial activity. nih.gov
The synthesis of these derivatives often involves the reaction of substituted benzoic acids or benzaldehydes with appropriate triazole precursors. nih.govmdpi.com The resulting compounds, such as 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol and 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, demonstrate the structural diversity achievable within this class of molecules. nih.govmdpi.com
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Phenyl 4h 1,2,4 Triazole
Reactivity Profile of the Halogen Moiety (C-Cl bond)
The carbon-chlorine bond at the C-3 position is a key site for functionalization. The electron-withdrawing character of the adjacent nitrogen atoms in the triazole ring activates the chlorine atom, rendering it a good leaving group in substitution reactions.
The C-3 chloro substituent is readily displaced by a variety of nucleophiles, providing a versatile route to a wide range of 3-substituted-4-phenyl-4H-1,2,4-triazole derivatives. This reactivity is fundamental for the synthesis of more complex molecules built upon the triazole scaffold. Both carbon atoms in the 1H-1,2,4-triazole ring are π-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic substitution. chemicalbook.comnih.gov
Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. For instance, reaction with various amines leads to the formation of 3-amino-4-phenyl-4H-1,2,4-triazole derivatives. Similarly, treatment with thiols or their corresponding thiolates yields 3-thioether-substituted triazoles. These reactions typically proceed under basic conditions, which serve to either deprotonate the nucleophile, increasing its reactivity, or to neutralize the HCl generated during the reaction.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, also represent a powerful method for C-C bond formation at the C-3 position. Although more commonly performed on bromo or iodo derivatives, chloro-triazoles can participate in these reactions under optimized conditions, coupling with boronic acids to introduce new aryl or alkyl groups. nih.govmdpi.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Butylamine | 3-(Butylamino)-4-phenyl-4H-1,2,4-triazole |
| Thiol | Thiophenol | 3-(Phenylthio)-4-phenyl-4H-1,2,4-triazole |
Elimination reactions involving the C-3 chloro group on the 4-phenyl-4H-1,2,4-triazole core are not a commonly reported pathway. The aromatic nature of the triazole ring disfavors the formation of a double bond within the ring (a triazolyne intermediate) that would result from a typical elimination process. Such reactions would require harsh conditions and are generally synthetically impractical compared to the facile nucleophilic substitution pathway.
Reactivity of the Triazole Ring System
The 1,2,4-triazole (B32235) ring itself is a robust aromatic system. chemicalbook.com Its reactivity is characterized by the basicity of its nitrogen atoms and its influence on the attached phenyl ring.
The 4-(4H-1,2,4-triazolyl) group acts as a deactivating, meta-directing substituent for electrophilic aromatic substitution on the phenyl ring. The electron-withdrawing nature of the triazole ring, through both inductive and resonance effects, reduces the electron density of the phenyl ring, making it less susceptible to attack by electrophiles compared to benzene.
When substitution does occur, the incoming electrophile is directed primarily to the meta position. This is because the deactivating nature of the triazole substituent destabilizes the arenium ion intermediates for ortho and para attack more than the intermediate for meta attack. However, steric hindrance from the triazole ring can further disfavor the ortho position. Studies on related N-phenylazole systems confirm this directing effect. For instance, nitration or halogenation of 4-phenyl-4H-1,2,4-triazole would be expected to yield predominantly the 4-(3'-nitrophenyl)- or 4-(3'-halophenyl) derivatives, respectively.
The 1,2,4-triazole ring contains three nitrogen atoms, making it a basic heterocycle. chemicalbook.com In 3-chloro-4-phenyl-4H-1,2,4-triazole, the N-4 position is occupied by the phenyl group. The remaining N-1 and N-2 atoms possess lone pairs of electrons and can be protonated by acids. The parent 1H-1,2,4-triazole has a pKa of 10.26 for the NH proton, while the pKa for the protonated species is 2.19. chemicalbook.com
Theoretical and experimental studies on unsubstituted 1,2,4-triazole indicate that the N-4 position is the most basic and therefore the preferred site of protonation. dnu.dp.ua However, in the title compound, N-4 is substituted. Therefore, protonation will occur at either N-1 or N-2. The precise site of protonation can be influenced by the electronic effects of the substituents at C-3 and C-5. Computational studies using density functional theory (DFT) on the parent 1,2,4-triazole have been employed to analyze the nucleophilic regions and determine the preferred site of protonation. dnu.dp.ua Such studies suggest that analysis of Fukui indices and electron affinity can pinpoint the most likely nitrogen to interact with an acid. dnu.dp.ua
The 1,2,4-triazole ring is generally considered an electron-deficient aromatic system and does not readily participate as a diene in standard Diels-Alder or other [4+2] cycloaddition reactions. Its aromatic stability makes it reluctant to break the delocalized π-system.
However, the broader field of 1,2,4-triazole synthesis often involves cycloaddition reactions as a key ring-forming step. isres.orgfrontiersin.org For example, [3+2] cycloaddition reactions are a common strategy for constructing the triazole ring itself. researchgate.netnih.gov These methods include the reaction of nitriles with nitrile ylides or the reaction of hydrazonoyl chlorides with various partners. isres.orgnih.gov While these are methods to form the ring rather than reactions of a pre-formed ring, they highlight the electronic character of the precursors that lead to this stable heterocyclic system. There is limited evidence to suggest that the pre-formed this compound ring system itself actively participates in cycloaddition reactions under typical conditions.
Derivatization Strategies and Functional Group Transformations
The chloro substituent at the C3 position of the 4-phenyl-4H-1,2,4-triazole ring serves as a versatile leaving group, enabling a variety of derivatization strategies through nucleophilic substitution reactions. These transformations are crucial for the synthesis of novel 1,2,4-triazole derivatives with diverse chemical properties.
A primary derivatization pathway for this compound involves its conversion to the corresponding thiol derivative, 4-phenyl-4H-1,2,4-triazole-3-thiol. This transformation is typically achieved by reaction with a sulfur nucleophile. The resulting thiol exists in tautomeric equilibrium with its thione form, with the thione form generally being predominant. ijsr.net This thiol derivative is a key intermediate for further functionalization, primarily through S-alkylation. zsmu.edu.uazsmu.edu.ua
The S-alkylation of 4-phenyl-4H-1,2,4-triazole-3-thiol and its analogs is a widely employed strategy to introduce a variety of functional groups onto the triazole core. mdpi.comresearchgate.net This reaction typically proceeds via a nucleophilic substitution mechanism where the sulfur atom attacks an electrophilic carbon center. mdpi.com The regioselectivity of this reaction is generally high for the sulfur atom, especially under basic conditions which enhance the nucleophilicity of the sulfur. uzhnu.edu.ua However, the possibility of N-alkylation has been noted in some cases, leading to a mixture of products. uzhnu.edu.ua
Common alkylating agents include halogenated compounds such as benzyl (B1604629) chlorides, bromoacetophenones, and 2-chloro-N-substituted phenyl acetamides. researchgate.netnih.gov The reaction conditions, including the choice of base and solvent, can influence the yield and selectivity of the S-alkylation. uzhnu.edu.ua For instance, the use of cesium carbonate in the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal (B89532) has been reported to be effective. mdpi.com
Table 1: Examples of S-Alkylation Reactions of 4-Aryl-4H-1,2,4-triazole-3-thiols
| Triazole Precursor | Alkylating Agent | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1,1-diethoxyethane | Cesium Carbonate | 3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole | 84 | mdpi.com |
| 4-Phenyl-5-phenylamino-4H-1,2,4-triazol-3-thione | Cinnamyl chloride | Not specified | 3-((E)-Cinnamylthio)-4-phenyl-5-(phenylamino)-4H-1,2,4-triazole | 95 | uzhnu.edu.ua |
| 4-Phenyl-4H-1,2,4-triazol-3-thione | Methyl iodide | Not specified | 5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine | 90 | uzhnu.edu.ua |
The oxidation of 1,2,4-triazole derivatives can lead to various products depending on the oxidant and the substitution pattern of the triazole ring. For instance, the oxidation of 4-phenyl-1-pivaloylsemicarbazide, a precursor to 1,2,4-triazole systems, yields two isomeric products: 5-tert-butyl-5-hydroxy-4-phenyl-4,5-dihydro-3H-1,2,4-triazol-3-one and 1-tert-butyl-4-phenyl-1,2,4-triazolidine-3,5-dione. osi.lv Another example involves the use of 4-(p-chlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione as an oxidizing agent for the aromatization of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles. researchgate.net
Information regarding the direct reduction of the chloro group in this compound is not extensively detailed in the provided search results. However, reduction pathways for related triazole derivatives often involve standard methods for dehalogenation, which are not explicitly described for this specific compound.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Regioselectivity is a critical aspect of the reactions involving this compound and its derivatives. As mentioned in the context of S-alkylation, the reaction of 4-aryl-4H-1,2,4-triazole-3-thiones with organic halides generally occurs selectively at the sulfur atom. uzhnu.edu.ua This high regioselectivity is attributed to the higher nucleophilicity of the sulfur atom compared to the ring nitrogen atoms. The use of density functional theory (DFT) calculations has been employed to predict and confirm the site of alkylation. uzhnu.edu.ua
In the context of thermal rearrangements, 4-methyl-3,5-diaryl-4H-1,2,4-triazoles rearrange to the corresponding 1-methyl-3,5-diaryl-1H-1,2,4-triazoles with a regioselectivity that is comparable to that observed in the alkylation of 3,5-diaryl-1H-1,2,4-triazoles. nih.gov This suggests a mechanism involving consecutive nucleophilic displacements. nih.gov
Reactions of 4H-1,2,4-triazole-3-thiols with chloroethynylphosphonates demonstrate high regioselectivity, leading to the formation of fused heterocyclic compounds, specifically 6-(dialkoxyphosphoryl)-3H-thiazolo[3,2-b] zsmu.edu.uamdpi.comuzhnu.edu.uatriazol-7-ium chlorides. researchgate.net The proposed mechanism involves the initial attack of the thionic sulfur atom on the acetylenic carbon atom attached to the chlorine, followed by intramolecular cyclization. researchgate.net
There is limited specific information in the provided results regarding stereoselectivity in reactions directly involving this compound.
Mechanistic Elucidation of Key Transformations (e.g., via kinetic studies, intermediate isolation)
The elucidation of reaction mechanisms for transformations involving 1,2,4-triazoles often relies on a combination of experimental techniques and computational studies. For the S-alkylation of 1,2,4-triazole-3-thiones, the mechanism is understood to be a nucleophilic substitution, with the sulfur atom acting as the nucleophile. mdpi.com The selective formation of S-alkylated products is supported by both experimental observations and theoretical calculations of reactivity descriptors such as highest occupied molecular orbitals and Fukui functions. uzhnu.edu.ua
In the thermal rearrangement of 4-methyl-4H-1,2,4-triazoles, the proposed mechanism involving consecutive nucleophilic displacements is supported by the observed regioselectivity. nih.gov Kinetic studies of 1,2,4-triazole derivative synthesis have been conducted to understand the thermal stability and decomposition pathways of these compounds. jocpr.com For instance, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been used to investigate the thermal behavior of synthesized 1,2,4-triazole derivatives. jocpr.com
The mechanism for the formation of 4H-1,2,4-triazole-3-thiol from the alkaline cyclization of thiourea (B124793) derivatives has been proposed, involving the initial formation of isothiocyanate derivatives followed by reaction with a hydrazide and subsequent cyclization. researchgate.net The structures of intermediates and final products are typically confirmed using spectroscopic methods like FTIR, ¹H NMR, and ¹³C NMR. researchgate.net
Kinetic and mechanistic studies, including the use of computational investigations, have also been applied to understand the synthesis of 1,2,4-triazoles through reactions such as the B(C₆F₅)₃-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines. researchgate.net Dynamic simulations and molecular docking studies have been employed to investigate the interaction of 1,2,4-triazole derivatives with biological targets, providing insights into their binding models. nih.gov
Computational and Theoretical Chemistry Studies of 3 Chloro 4 Phenyl 4h 1,2,4 Triazole
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the molecular world, enabling the determination of geometries and electronic properties with remarkable accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using functionals like B3LYP with basis sets such as cc-Pvdz, are utilized to determine optimized geometrical parameters including bond lengths and angles. researchgate.netresearchgate.net These calculations are crucial for understanding the stability and conformation of the molecule.
Theoretical studies on related 1,2,4-triazole systems have demonstrated that DFT is effective in predicting molecular geometries that are in good agreement with experimental data where available. rad-proceedings.org The electronic properties, such as the distribution of electron density and the nature of chemical bonds, are also elucidated through DFT, providing a comprehensive picture of the molecule's electronic landscape. nih.govnih.gov
Ab Initio Calculations for High-Level Electronic Structure Analysis
Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a high level of theory for analyzing electronic structure. The Hartree-Fock (HF) method is a fundamental ab initio approach. For chloro-substituted 1,2,4-triazoles, ab initio calculations using basis sets like 6-31G(d) have been employed to study tautomeric stability and structural parameters. researchgate.net These methods are critical for obtaining a detailed and accurate understanding of the electronic behavior and relative energies of different molecular forms. researchgate.net
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with frontier molecular orbitals playing a key role in chemical reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity.
For various 1,2,4-triazole derivatives, the HOMO-LUMO gap has been calculated using methods like DFT. nih.govntu.edu.iq These analyses reveal how substituents on the triazole ring influence the orbital energies and, consequently, the electronic and optical properties of the compounds. acs.orgnih.gov The distribution of HOMO and LUMO densities across the molecule can indicate regions susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. It provides a localized picture of chemical bonds and lone pairs, offering insights into charge transfer and delocalization effects. NBO analysis has been applied to 1,2,4-triazole derivatives to understand the nature of intramolecular and intermolecular interactions, which are crucial for explaining their structural stability and properties. researchgate.net This method helps in quantifying the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in the stability of the molecule.
Prediction of Reactivity Parameters
Computational chemistry allows for the prediction of various parameters that describe a molecule's reactivity. These descriptors are derived from the electronic structure and orbital energies.
Advanced Synthetic Applications of 3 Chloro 4 Phenyl 4h 1,2,4 Triazole
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
The primary feature that establishes 3-chloro-4-phenyl-4H-1,2,4-triazole as a versatile synthetic intermediate is the reactivity of its carbon-chlorine bond. The chlorine atom at the 3-position of the triazole ring acts as a competent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of functional groups, effectively transforming the triazole core into a multifunctional scaffold.
The general mechanism involves the attack of a nucleophile at the C3 position, leading to the displacement of the chloride ion. This reaction is fundamental to creating a diverse library of 3-substituted-4-phenyl-4H-1,2,4-triazole derivatives. The choice of nucleophile dictates the resulting functionality, opening pathways to molecules with tailored chemical properties. While direct studies on this compound are limited, the reactivity can be inferred from the well-established chemistry of other chloro-substituted azoles and azines, which readily undergo such transformations. nih.govresearchgate.net
Key nucleophilic substitution reactions include:
Thiolation: Reaction with thiols (R-SH) or sodium hydrosulfide (B80085) (NaSH) introduces a sulfur linkage, forming 3-thioether or 3-thiol derivatives. These sulfur-containing triazoles are precursors to various biologically active compounds and fused heterocyclic systems. nih.gov
Amination: Primary and secondary amines (RNH₂ or R₂NH) can displace the chloro group to yield 3-amino-1,2,4-triazole derivatives. These compounds are of significant interest in medicinal chemistry and as ligands in coordination chemistry. nih.gov
Alkoxylation: Although generally requiring harsher conditions, reaction with alkoxides (RO⁻) can produce 3-alkoxy derivatives.
This reactivity makes this compound a valuable starting material for creating libraries of compounds for screening and development in various chemical fields.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Potential Application |
|---|---|---|---|
| Thiol | Ethanethiol (C₂H₅SH) | 3-(Ethylthio)-4-phenyl-4H-1,2,4-triazole | Precursor for further functionalization |
| Amine | Benzylamine (C₆H₅CH₂NH₂) | 3-(Benzylamino)-4-phenyl-4H-1,2,4-triazole | Pharmaceutical intermediate, Ligand |
| Hydrazine (B178648) | Hydrazine Hydrate (B1144303) (N₂H₄·H₂O) | 3-Hydrazino-4-phenyl-4H-1,2,4-triazole | Precursor for fused heterocycles |
| Azide | Sodium Azide (NaN₃) | 3-Azido-4-phenyl-4H-1,2,4-triazole | Intermediate for "click" chemistry |
Precursor for the Synthesis of Novel Heterocyclic Systems
Building upon its role as a synthetic intermediate, this compound is a key precursor for constructing more complex, fused heterocyclic systems. This is typically achieved through a two-step process: initial nucleophilic substitution at the C3 position, followed by an intramolecular or intermolecular cyclization reaction involving the newly introduced functional group.
For instance, reacting the title compound with a bifunctional nucleophile can lead directly to a fused ring system. A common strategy involves reacting a 3-halo-triazole with a compound containing both an amino and a thiol group or two amino groups. More frequently, the chloro group is first replaced by a reactive moiety like a hydrazino (-NHNH₂) or a mercapto (-SH) group. This new functional group then serves as a handle for subsequent cyclization with an appropriate electrophile to build a second heterocyclic ring onto the triazole core.
Examples of fused systems derived from related triazole precursors include:
Triazolo[3,4-b]thiadiazoles: Synthesized from 4-amino-3-mercapto-1,2,4-triazole derivatives by reaction with reagents like thenoyl chloride. researchgate.net
Triazolo[3,4-b]thiadiazines: Formed by reacting 4-amino-3-mercapto-1,2,4-triazoles with α-haloketones or related compounds. researchgate.net
Triazolo[4,3-a]pyridines: Can be synthesized via electrochemical C-N cross-coupling, demonstrating a modern approach to forming fused triazole systems. rsc.org
These synthetic strategies highlight the utility of this compound as a foundational structure for accessing a rich variety of fused heterocycles, which are often explored for their pharmacological and material properties. organic-chemistry.orgisres.org
Table 2: Examples of Fused Heterocyclic Systems from Triazole Precursors
| Precursor Type | Reactant | Fused System | Reference Moiety |
|---|---|---|---|
| 3-Hydrazino-1,2,4-triazole | Carboxylic Acid | Triazolo[4,3-b] nih.govekb.egmdpi.comtriazole | General Synthesis |
| 4-Amino-3-mercapto-1,2,4-triazole | Acetylacetone | Triazolo[3,4-b]thiadiazine | 1,2,4-Triazolo[3,4-b]-6H-1,3,4-thiadiazine researchgate.net |
| 4-Amino-3-mercapto-1,2,4-triazole | 2,3-Dichloroquinoxaline | Triazolo-thiadiazolo-quinoxaline | Fused Heterocycle researchgate.net |
| 2-Hydrazinopyridine | Aldehyde | Triazolo[4,3-a]pyridine | Fused Heterocycle rsc.org |
Applications in Coordination Chemistry as a Ligand (e.g., for metal complexes, MOFs, CPs)
The 1,2,4-triazole (B32235) ring is an exceptional ligand in coordination chemistry due to the presence of three nitrogen atoms that can act as electron-pair donors. scispace.com Specifically, the adjacent N1 and N2 atoms are well-positioned to bridge two metal centers, facilitating the formation of polynuclear complexes, one-dimensional coordination polymers (CPs), and three-dimensional metal-organic frameworks (MOFs). scispace.comnih.govmdpi.commdpi.com
While this compound itself is not widely documented as a ligand, its derivatives are central to this field. The 4-phenyl substituent provides steric bulk that can influence the packing and dimensionality of the resulting coordination network. Furthermore, the electronic properties of the ligand can be tuned by modifying this phenyl ring.
In a hypothetical coordination scenario with this compound, the N1 and N2 atoms would be the primary coordination sites. The chloro group at the 3-position would act as an electron-withdrawing group, modulating the electron density of the triazole ring and thus the ligand's donor strength. It could also serve as a site for post-synthetic modification within a resulting MOF or CP, where the chloro group could be replaced after the framework has been constructed.
Research on related ligands demonstrates the versatility of the 4-substituted-1,2,4-triazole motif:
Coordination Polymers: Ligands like bis(triazole)alkanes have been used to construct CPs with metal ions such as Co(II), Mn(II), and Zn(II), sometimes exhibiting interesting magnetic properties. researchgate.net
Metal-Organic Frameworks: Triazole-derivatized amino acids and bis(carboxyphenyl)-1,2,4-triazoles have been employed as linkers to build robust MOFs for applications in gas adsorption and catalysis. mdpi.comresearchgate.net The triazole moiety often forms stable paddlewheel or trinuclear secondary building units (SBUs) with metals like copper and zinc. mdpi.comresearchgate.net
Luminescent Complexes: 4-Phenyl-1,2,3-triazole derivatives have been used to synthesize highly luminescent iridium(III) complexes, where the triazole acts as part of a cyclometalating ligand. nih.govacs.org This shows the potential for creating photoactive materials.
Table 3: Representative Coordination Architectures with Triazole-Based Ligands
| Metal Ion | Ligand Type | Architecture | Application | Reference |
|---|---|---|---|---|
| Ag(I) | 3,5-bis(4-pyridyl)-4-amino-1,2,4-triazole | 2D Coordination Polymer | Luminescent Materials | acs.org |
| Mo(VI) | 1,3-bis(1,2,4-triazol-4-yl)adamantane | 3D Metal Oxide-Organic Framework (MOOF) | Hybrid Materials | nih.gov |
| Cu(II), Co(II), Zn(II) | bis(carboxyphenyl)-1,2,4-triazole | 3D Metal-Organic Framework (MOF) | Gas Adsorption, Catalysis | researchgate.net |
| Ir(III) | 1-methyl-4-phenyl-1H-1,2,3-triazole | Mononuclear Complex | Photoactive Materials, OLEDs | nih.govacs.org |
| Cu(I), Zn(II) | bis(4-phenyl-1H-1,2,3-triazole) | 1D Coordination Polymer | Polymer Chemistry | mdpi.com |
Material Science Applications (e.g., as building blocks for specialized polymers, optoelectronic materials, if applicable to its derived forms)
The derivatization of this compound opens avenues for its application in materials science, particularly in the development of materials with specialized optical and electronic properties. lifechemicals.com The rigid, aromatic, and electron-deficient nature of the 1,2,4-triazole ring makes it an attractive component for materials used in optoelectronics, such as organic light-emitting diodes (OLEDs). mdpi.comnih.gov
A key strategy involves creating highly conjugated systems by attaching other aromatic or heteroaromatic moieties to the triazole core. The chloro group at the C3 position is an ideal handle for such modifications via cross-coupling reactions like the Suzuki or Stille coupling. For instance, reacting the chloro-triazole with an arylboronic acid (Suzuki coupling) would form a C-C bond, extending the π-electron system across the triazole and the newly introduced aryl group. By carefully selecting the coupled fragments, chemists can tune the resulting molecule's absorption and emission properties.
Research on structurally similar 4H-1,2,4-triazoles has shown that:
Derivatives with extended π-conjugation can exhibit strong luminescence with high quantum yields, making them suitable as emitters in OLEDs. mdpi.commdpi.comresearchgate.net
The high nitrogen content of the triazole ring imparts good thermal stability and electron-transporting properties, which are desirable for electronic devices. mdpi.com
The triazole moiety can be incorporated into polymer backbones to create functional polymers. mdpi.com While most examples use 1,2,3-triazoles via "click" chemistry, similar principles could be applied to 1,2,4-triazole derivatives to develop materials for corrosion inhibition, ion conduction, or other advanced applications. lifechemicals.comnih.gov
Development of Functionalized Materials through Derivatization of this compound
The true potential of this compound in materials science is realized through its derivatization. The C-Cl bond is the primary site for chemical modification, allowing the molecule to be tailored for specific functions. This derivatization transforms a simple heterocyclic compound into a sophisticated building block for advanced functional materials.
Functionalization can be broadly categorized into two main routes:
Synthesis of Discrete Functional Molecules: As discussed, replacing the chloro group with chromophores or fluorophores via cross-coupling reactions leads to the creation of novel luminescent materials. mdpi.commdpi.com For example, coupling with a donor-type molecule like a diphenylamine-substituted phenylboronic acid can create a push-pull system with the electron-accepting triazole, a common design for fluorescent dyes. mdpi.comresearchgate.net
Creation of Polymeric and Framework Materials: By introducing a second reactive group, derivatives of the title compound can be used as monomers for polymerization or as linkers for MOF synthesis. For example, the chloro group could be substituted with a carboxyl- or amino-functionalized aryl group. The resulting molecule, now possessing a carboxylic acid or amine, could be used as a bitopic linker to react with metal ions, forming robust and porous MOFs. mdpi.comresearchgate.net Such materials are highly sought after for gas storage, separation, and heterogeneous catalysis. alfa-chemistry.com
The combination of the stable 4-phenyl-4H-1,2,4-triazole core with the synthetic versatility offered by the 3-chloro substituent provides a powerful platform for rational design. It enables chemists to construct materials with precisely engineered properties, from the emission color of an OLED to the pore size and selectivity of a MOF.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Pathways
The development of new and sustainable methods for the synthesis of 3-chloro-4-phenyl-4H-1,2,4-triazole and its derivatives is a key area of future research. While classical methods for creating substituted 1,2,4-triazoles exist, modern chemistry is increasingly focused on green and efficient processes.
Future research will likely focus on the following:
Catalytic C-H Activation: Direct C-H functionalization of the 1,2,4-triazole (B32235) core or the phenyl ring could offer a more atom-economical and efficient route to derivatives, avoiding the need for pre-functionalized starting materials. organic-chemistry.org
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. nih.govresearchgate.net The application of these techniques to the synthesis of this compound could lead to more sustainable manufacturing processes.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and easier scalability. The development of flow-based syntheses for this triazole derivative would be a significant step towards its large-scale and environmentally friendly production.
One-Pot, Multi-Component Reactions: Designing reactions where multiple starting materials are combined in a single step to form the desired product without isolating intermediates is a hallmark of green chemistry. isres.org Future efforts could be directed towards developing such reactions for the synthesis of functionalized 4-phenyl-4H-1,2,4-triazoles.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable chemistry. organic-chemistry.orgnih.gov
| Synthetic Approach | Advantages | Key Research Focus |
| Catalytic C-H Activation | Atom economy, reduced steps | Development of selective catalysts |
| Microwave/Ultrasound | Faster reactions, higher yields | Optimization of reaction conditions |
| Flow Chemistry | Scalability, safety, control | Reactor design and optimization |
| Multi-Component Reactions | Efficiency, reduced waste | Discovery of new reaction cascades |
| Green Solvents | Reduced environmental impact | Exploring novel solvent systems |
Advanced Mechanistic Investigations Using State-of-the-Art Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones.
Future mechanistic studies could employ:
In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the formation of intermediates and the progress of a reaction, offering valuable insights into the reaction pathway.
Kinetic Studies: Detailed kinetic analysis can help to elucidate the rate-determining steps of a reaction and the influence of various parameters on the reaction rate.
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Computational DFT Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms, allowing for the calculation of transition state energies and the visualization of reaction pathways. nih.gov
Diversification of Reactivity and Derivatization Strategies
The chloro-substituent at the 3-position of this compound is a key functional handle for further molecular modifications. Research into expanding the repertoire of reactions at this position is a promising avenue.
A key known reaction involves the nucleophilic substitution of the chlorine atom. For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields the corresponding 3-hydrazino-4-phenyl-4H-1,2,4-triazole. researchgate.net This hydrazino derivative can then be used as a building block for the synthesis of fused heterocyclic systems, such as s-triazolo[4,3-b]-s-triazoles and tetrazolo[1,5-b]-s-triazoles, through reactions with carboxylic acids, carbon disulfide, or nitrous acid. researchgate.net
Future derivatization strategies could explore:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon bonds at the 3-position, allowing for the attachment of a wide variety of aryl, vinyl, and alkynyl groups. researchgate.net
Nucleophilic Aromatic Substitution (SNAAr): Exploring a wider range of nucleophiles beyond hydrazine, such as amines, thiols, and alkoxides, would lead to a diverse library of 3-substituted-4-phenyl-4H-1,2,4-triazoles. researchgate.net
Functionalization of the Phenyl Ring: While the chloro-substituent is the primary reactive site, electrophilic aromatic substitution or directed ortho-metalation of the phenyl ring could provide another dimension for structural diversification.
| Reaction Type | Reagents | Products |
| Nucleophilic Substitution | Hydrazine Hydrate | 3-Hydrazino-4-phenyl-4H-1,2,4-triazole |
| Cyclocondensation | Carboxylic Acids, CS2 | Fused triazole and tetrazole systems |
| Cross-Coupling (Potential) | Boronic acids, alkenes, alkynes | Aryl, vinyl, or alkynyl substituted triazoles |
| SNAAr (Potential) | Amines, thiols, alkoxides | Amino, thio, or alkoxy substituted triazoles |
Development of Advanced Computational Models for Prediction and Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery of new compounds with desired characteristics.
For this compound and its derivatives, future computational work could focus on:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These models can correlate the structural features of molecules with their biological activity or physical properties, enabling the prediction of the properties of new, unsynthesized compounds. researchgate.net
Molecular Docking and Dynamics Simulations: These techniques are invaluable in drug discovery for predicting how a molecule will bind to a biological target, such as an enzyme or receptor. acs.org This can guide the design of more potent and selective therapeutic agents.
Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds.
Reactivity Prediction: DFT calculations can be used to predict the most likely sites of reaction on the molecule and to estimate the activation energies for different reaction pathways, guiding the choice of reaction conditions. nih.gov
Integration into New Chemical Applications Beyond Traditional Areas
While 1,2,4-triazoles are well-established in medicine and agriculture, there is growing interest in their application in other fields. Future research could explore the potential of this compound and its derivatives in:
Materials Science: The electron-deficient nature of the 1,2,4-triazole ring makes it a promising component for organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.netresearchgate.net The specific substitution pattern of the target compound could lead to materials with unique photophysical properties.
Catalysis: Triazole-based ligands are increasingly being used in coordination chemistry and catalysis. Derivatives of this compound could serve as ligands for transition metal catalysts, potentially leading to new catalytic systems with novel reactivity and selectivity.
Supramolecular Chemistry: The ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable building block for the construction of complex supramolecular architectures. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chloro-4-phenyl-4H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via cyclization of precursors such as substituted hydrazines with nitriles or carbonyl derivatives. A standard protocol involves reacting 4-chlorophenylhydrazine with acetic anhydride and phosphorus oxychloride under controlled temperatures (60–80°C) in solvents like acetonitrile. Optimization includes:
- Temperature control : Higher yields (~65%) are achieved by maintaining reflux conditions ().
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require careful purification to avoid byproducts ().
- Catalyst use : Acidic or basic catalysts (e.g., glacial acetic acid) improve cyclization efficiency ().
Q. How is the purity of this compound assessed, and what analytical techniques are most reliable?
- Methodology :
- Chromatography : HPLC or TLC with UV detection monitors reaction progress and purity ().
- Spectroscopy : IR and ¹H-NMR confirm functional groups (e.g., triazole ring at 1500–1600 cm⁻¹ in IR) and substituent positions ().
- Elemental analysis : Validates molecular formula (e.g., C₉H₇ClN₃) with <1% deviation ().
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points of this compound derivatives across studies?
- Methodology :
- Recrystallization : Purify samples using ethanol-water mixtures to eliminate impurities affecting thermal properties ().
- Differential Scanning Calorimetry (DSC) : Quantify melting point variability due to polymorphism or hydration states ().
- Comparative analysis : Cross-reference synthesis protocols (e.g., solvent traces in vs. ) to identify environmental factors (humidity, heating rate).
Q. What strategies are effective in elucidating the mechanism of action of triazole derivatives in biological systems?
- Methodology :
- Enzyme inhibition assays : Test interactions with cytochrome P450 or fungal lanosterol demethylase using spectrophotometric monitoring ().
- Molecular docking : Model binding affinities of the triazole ring and chloro-phenyl group to active sites (e.g., using AutoDock Vina) ().
- Metal complexation studies : Investigate chelation with Fe³⁺ or Cu²⁺ ions via UV-Vis titration to assess redox activity ().
Q. How can substituent modifications on the triazole ring enhance antimicrobial activity while minimizing toxicity?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the 4-phenyl group with electron-withdrawing groups (e.g., 4-Cl) to improve membrane permeability ().
- Toxicity screening : Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to compare derivatives ( ).
- Bioisosteric replacement : Substitute chlorine with trifluoromethyl groups to balance lipophilicity and metabolic stability ( ).
Data Contradiction Analysis
Q. How should conflicting data on the biological activity of this compound derivatives be addressed?
- Methodology :
- Reproducibility checks : Validate assays in triplicate under standardized conditions (e.g., pH 7.4, 37°C) ().
- Meta-analysis : Compare datasets from similar derivatives (e.g., 3-chloro-5-(4-chlorophenyl) analogs in vs. ) to identify trends.
- Error source identification : Quantify batch-to-batch variability in synthesis (e.g., via LC-MS purity profiles in ).
Experimental Design Considerations
Q. What experimental parameters are critical for scaling up triazole synthesis without compromising yield?
- Methodology :
- Batch vs. flow chemistry : Transition from batch reactors to continuous flow systems to enhance mixing and heat transfer ().
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported POCl₃) to reduce waste ().
- In-line monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
